Higher Basicity of the Meta Isomer
The predicted pKa of N-methyl-3-(trifluoromethyl)aniline is 3.92±0.25, which is 1.34 units higher (i.e., less acidic) than the para isomer (2.58±0.12) and 0.69 units higher than the ortho isomer (3.23±0.10). A higher pKa for the conjugate acid means the meta isomer retains its free-base form over a wider pH range, which can affect nucleophilicity and salt formation behavior under working conditions .
| Evidence Dimension | Basicity (predicted pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa 3.92 ± 0.25 |
| Comparator Or Baseline | N-Methyl-4-(trifluoromethyl)aniline (para): pKa 2.58 ± 0.12; N-Methyl-2-(trifluoromethyl)aniline (ortho): pKa 3.23 ± 0.10 |
| Quantified Difference | Meta vs. para: ΔpKa +1.34; Meta vs. ortho: ΔpKa +0.69 |
| Conditions | Predicted values from ChemicalBook database; method not specified. |
Why This Matters
The higher basicity of the meta isomer directly impacts amine reactivity, protonation control in aqueous workup, and salt metathesis efficiency during downstream processing.
